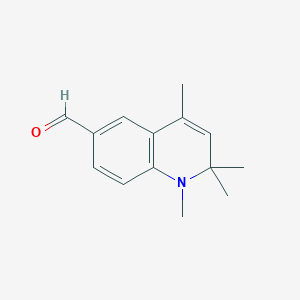

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Description

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (CAS 292819-60-4) is a heterocyclic compound featuring a dihydroquinoline scaffold substituted with four methyl groups and an aldehyde functional group at position 6. Its molecular formula is C₁₄H₁₇NO, with an average molecular weight of 215.29 g/mol . The compound is synthesized via the Vilsmeier-Haack (VH) formylation reaction, which selectively introduces the aldehyde group at position 6 of the hydroquinoline core . This aldehyde group is highly reactive, enabling the compound to serve as a versatile intermediate in synthesizing heterocyclic compounds, including coumarins, pyranoquinolones, and triazolo/pyrazolo derivatives .

Properties

IUPAC Name |

1,2,2,4-tetramethylquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUBWDXUKWCIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of Tetramethyl Dihydroquinoline

The most established method for synthesizing 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves the Vilsmeier-Haack (VH) formylation reaction. This method selectively introduces the formyl group at the 6-position of the quinoline ring.

- Starting Material: 1,2,2,4-tetramethyl-1,2-dihydroquinoline (unsubstituted benzene ring)

- Reagents: Vilsmeier reagent generated in situ from DMF and POCl3

- Conditions: Controlled temperature, typically under anhydrous conditions

- Outcome: High regioselectivity yielding the 6-carbaldehyde as the sole product

- Reference: K. Tian et al. reported this method as efficient and selective for this compound.

Condensation of 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with Methylene-Active Compounds

Another common synthetic route involves the condensation of the hydroxy-substituted precursor with methylene-active compounds such as ethyl cyanoacetate, diethyl malonate, or ethyl acetoacetate.

- Starting Material: 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline

- Reagents: Methylene-active compounds (e.g., ethyl cyanoacetate)

- Catalysts: Metal-modified catalysts are often employed to enhance reaction efficiency

- Conditions: Typically carried out in acetic acid or ethanol under reflux

- Products: Coumarin derivatives and other cyclic compounds containing the dihydroquinoline moiety

- Yields: Moderate to good (30–70%) depending on the specific methylene-active compound and conditions.

Functionalization via Nitrile Formation

To further functionalize the aldehyde group, two main methods have been reported for converting the aldehyde to nitrile derivatives:

These methods allow the synthesis of nitrile derivatives from the aldehyde, expanding the compound’s utility in further synthetic transformations.

Reaction Conditions and Optimization

- Solvent Choice: Polar aprotic solvents like DMF or acetic acid are preferred for formylation and condensation reactions.

- Temperature Control: Maintaining moderate temperatures (room temperature to reflux) is critical to avoid side reactions and decomposition.

- Catalyst Use: Metal-modified catalysts improve yields and selectivity in condensation reactions with methylene-active compounds.

- Reaction Time: Typically ranges from 3 to 6 hours depending on the method and reagents used.

- Purification: Products are usually purified by recrystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The aldehyde proton signal disappearance in ^1H-NMR confirms completion of nitrile formation reactions.

- Attempts to convert the aldehyde to amides via hydrogen peroxide oxidation were unsuccessful, often yielding nitrile instead, possibly due to the antioxidant nature of the dihydroquinoline moiety.

- The Pechmann condensation reaction has been successfully applied to derivatives of this compound to synthesize biologically active coumarins.

- Metal-modified catalysts enhance the efficiency of condensation reactions, suggesting potential for industrial scale-up.

- The compound’s unique methyl substitution pattern influences regioselectivity and reactivity in these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it has been predicted to act as an inhibitor of gluconate 2-dehydrogenase, which is involved in glucose metabolism . Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key distinguishing feature is the aldehyde group at position 6, which contrasts with other quinoline derivatives bearing nitriles, esters, or hydroxyl groups. Below is a comparative analysis:

Key Observations :

- Aldehyde vs. Nitrile: The aldehyde group in the parent compound enables Knoevenagel condensations with active methylene compounds (e.g., ethyl cyanoacetate), yielding coumarins in 34–58% yields . In contrast, the nitrile derivative (synthesized via oxime dehydration) shows reduced reactivity in condensations but greater thermal stability .

Physical and Chemical Properties

| Property | This compound | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbonitrile | 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde |

|---|---|---|---|

| Molecular Weight | 215.29 g/mol | 214.30 g/mol | 251.33 g/mol |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, pyridine) | Lower polarity due to nitrile group | Reduced solubility due to p-tolyl group |

| Stability | Air-sensitive (aldehyde oxidation) | High thermal and oxidative stability | Moderate stability |

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: The parent compound is a key precursor for anticoagulant and antiviral agents, with derivatives like 4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one (NLT 97% purity) being critical API intermediates .

- Fluorescent Probes: Its aldehyde group facilitates conjugation with fluorophores, enabling applications in tracking noncoding RNA in infected macrophages .

- Commercial Availability : The compound is marketed by suppliers like MolCore and CymitQuimica, though certain derivatives (e.g., trifluoromethyl analogues) are discontinued .

Biological Activity

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (TMQCA) is a heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and biochemical research. This article explores the biological activity of TMQCA, including its mechanisms of action, biochemical properties, and applications in various fields.

TMQCA exhibits a unique mechanism of action primarily through its ability to interact with various enzymes and biomolecules. The compound undergoes photoinduced Markovnikov addition reactions and is known to act as a selective sensor for hydrazine hydrate and hydrazine gas in aqueous environments. Its formyl group at the 6-position allows it to participate in condensation reactions leading to the formation of various derivatives with enhanced biological properties.

The biochemical properties of TMQCA highlight its role in cellular processes:

- Cell Signaling : TMQCA influences cell signaling pathways and gene expression by modulating the activity of specific enzymes.

- Cellular Metabolism : It affects cellular metabolism through its interactions with metabolic pathways related to oxidative stress and inflammation .

- Rapid Detection : The compound can detect hydrazine hydrate and gas within seconds, indicating its potential use in real-time monitoring applications.

Biological Activities

Research has identified several significant biological activities associated with TMQCA:

Antioxidant Activity

TMQCA has demonstrated antioxidant properties that help mitigate oxidative stress. Studies indicate that it reduces levels of pro-inflammatory cytokines and enhances the function of antioxidant systems in animal models subjected to oxidative stress .

Antimicrobial Properties

Derivatives of TMQCA have shown effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that TMQCA may possess anticancer properties. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Studies

Several studies have explored the biological activities of TMQCA and its derivatives:

- Antioxidant Effects : In a study involving acetaminophen-induced liver injury in rats, TMQCA significantly reduced oxidative stress markers and improved liver function indicators by regulating redox homeostasis and inhibiting apoptosis pathways .

- Antimicrobial Efficacy : Research on derivatives indicated effectiveness against resistant bacterial strains, showcasing the potential for developing new antibiotics based on TMQCA's structure.

- Cancer Cell Proliferation : In vitro studies demonstrated that specific TMQCA derivatives inhibited the growth of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Comparative Analysis

To better understand TMQCA's unique characteristics, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinoline | C13H17N | Lacks aldehyde; limited reactivity |

| 1,2,2,4-Pentamethyl-1,2-dihydroquinoline | C15H21N | Additional methyl group; altered solubility |

| 6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde | C15H21NO | Exhibits additional methoxy group; enhanced biological activity |

TMQCA stands out due to its aldehyde group which enables a broader range of chemical reactions compared to its analogs.

Q & A

Q. Advanced

- PASS (Prediction of Activity Spectra for Substances) : Estimates antibacterial and anti-inflammatory potential based on structural similarity to known bioactive quinolines .

- Docking studies : Molecular modeling against target proteins (e.g., COX-2 or Plasmodium falciparum enzymes) identifies binding affinities.

- Validation :

How to design experiments to resolve contradictions in reported reaction yields across literature?

Advanced

Contradictions (e.g., 60–90% yields in VH reactions) arise from:

- Impurity profiles : Byproducts from incomplete formylation or oxidation require HPLC-MS analysis .

- Reagent purity : Trace moisture in DMF or POCl₃ diminishes reactivity; use of anhydrous solvents and molecular sieves is critical.

- Systematic optimization :

What strategies enhance the stability of this aldehyde during storage and handling?

Q. Advanced

- Protection of the aldehyde group : Conversion to acetals (e.g., ethylene glycol derivatives) prevents oxidation.

- Storage conditions :

How does steric hindrance from methyl groups influence reactivity in downstream transformations?

Advanced

The 1,2,2,4-tetramethyl substitution:

- Reduces electrophilicity at the aldehyde : Slows nucleophilic additions (e.g., Grignard reactions).

- Directs regioselectivity : Steric bulk at positions 2 and 4 favors functionalization at the 6- and 8-positions in electrophilic substitutions .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced

- Exothermic reactions : VH formylation requires controlled heat dissipation to avoid runaway reactions.

- Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .

How to correlate spectral data with electronic effects of substituents in derivatives?

Q. Advanced

- Hammett σ constants : Predict chemical shift trends in NMR (e.g., electron-withdrawing groups deshield aldehyde protons).

- DFT calculations : Gaussian simulations of IR and NMR spectra validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.